molecular formula C12H15ClN2O2 B5758793 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide

4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide

Cat. No. B5758793
M. Wt: 254.71 g/mol
InChI Key: JLOBCDXETDQTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide, also known as CDDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of hydrazide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is thought to form covalent bonds with DNA, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has also been shown to modulate the immune system, enhancing the activity of immune cells against cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide in lab experiments is its relative ease of synthesis. In addition, 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has shown promising results in preclinical studies, making it a potentially valuable tool for further research. However, one limitation of using 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide is its potential toxicity, which can be a concern when working with cell cultures or animal models.

Future Directions

There are several potential future directions for research on 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide as a potential treatment for other diseases, such as viral infections or autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 2,2-dimethylpropanoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide as a white crystalline solid.

Scientific Research Applications

4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, 4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide has been investigated for its potential as an antimicrobial agent, with studies showing activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

4-chloro-N'-(2,2-dimethylpropanoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-12(2,3)11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOBCDXETDQTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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